

A Comparative Guide to ICH-Compliant Analytical Method Validation for Repaglinide

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Compound of Interest

Compound Name: Repaglinide M2-D5

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This guide provides a comprehensive comparison of analytical method validation for the anti-diabetic drug Repaglinide, adhering to the International Council for Harmonisation (ICH) guidelines. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry. The guide presents supporting experimental data, detailed methodologies, and visual workflows to facilitate a clear understanding of the validation process.

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.^{[1][2][3][4]} The ICH Q2(R1) and the more recent Q2(R2) guidelines outline the necessary validation characteristics, which include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.^{[2][5][6][7][8][9]}

Experimental Protocols

Detailed methodologies for the validation of analytical methods for Repaglinide are outlined below. These protocols are synthesized from various studies and represent common practices in the pharmaceutical industry.

1. High-Performance Liquid Chromatography (HPLC) Method

A prevalent technique for the analysis of Repaglinide is Reverse-Phase HPLC (RP-HPLC).^{[10][11][12]}

- Instrumentation: A standard HPLC system equipped with a UV detector, an autosampler, and a data processing unit.
- Column: A C18 column (e.g., 250x4.6 mm, 5 μ m) is commonly used.[11]
- Mobile Phase: A mixture of organic solvents and buffers is typical. For instance, a combination of Acetonitrile and Ammonium formate buffer (65:35 v/v) has been reported.[11] Another common mobile phase is a mixture of methanol and water (80:20 v/v), with the pH adjusted to 3.5 using orthophosphoric acid.[13]
- Flow Rate: A flow rate of 1.0 mL/min is frequently employed.[11][13]
- Detection Wavelength: UV detection is typically performed at the maximum absorbance wavelength of Repaglinide, which is around 245 nm.[11]
- Standard Solution Preparation: A stock solution of Repaglinide is prepared by dissolving a known amount of the reference standard in a suitable solvent, such as methanol, to achieve a concentration of 1 mg/mL. Working standards are then prepared by diluting the stock solution with the mobile phase to various concentrations.[13][14]
- Sample Preparation: For tablet dosage forms, a number of tablets are weighed to determine the average weight. They are then crushed into a fine powder. A quantity of the powder equivalent to a specific dose of Repaglinide is weighed and dissolved in the mobile phase, followed by sonication and filtration to prepare the sample solution.[15]

2. UV Spectrophotometric Method

UV Spectrophotometry offers a simpler and more economical alternative for the quantification of Repaglinide.[14][16][17]

- Instrumentation: A double beam UV-Visible spectrophotometer.[14]
- Solvent/Diluent: Methanol is a commonly used solvent for dissolving Repaglinide.[13][14] A mixture of Acetonitrile and Water (70:30 v/v) has also been used as a diluent.[16]
- Wavelength of Maximum Absorbance (λ_{max}): The λ_{max} for Repaglinide is typically observed around 237 nm or 244 nm, depending on the solvent used.[14][16]

- **Standard Solution Preparation:** A stock solution is prepared by dissolving a known weight of Repaglinide reference standard in the chosen solvent to get a concentration of, for example, 1 mg/mL. This stock solution is then diluted to prepare working standards of different concentrations.[\[14\]](#)[\[16\]](#)
- **Sample Preparation:** Similar to the HPLC method, a powdered sample of the tablet formulation is prepared. A portion of the powder is accurately weighed and dissolved in the solvent. The solution is then filtered, and the filtrate is further diluted to a suitable concentration for measurement.[\[16\]](#)

Data Presentation: Comparison of Validation Parameters

The following tables summarize the quantitative data from various studies on the analytical method validation of Repaglinide using HPLC and UV Spectrophotometry, based on ICH guidelines.

Table 1: HPLC Method Validation Data for Repaglinide

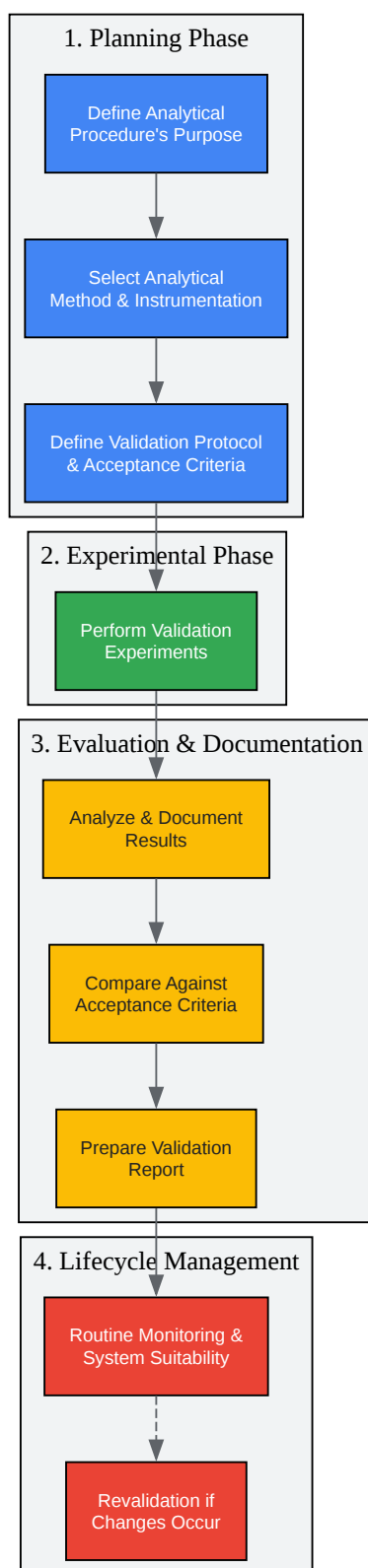
Validation Parameter	Reported Values	References
Linearity Range	1–6 µg/mL	[11]
2-10 µg/mL	[10]	
5-30 µg/mL	[12]	
5-50 µg/mL	[13]	
Correlation Coefficient (r^2)	0.9996	[11]
0.9960	[10]	
0.999	[12]	
> 0.999	[13]	
Accuracy (% Recovery)	99.72% to 100.33%	[11]
99.71% to 100.25%	[13]	
99.86%	[12]	
Precision (% RSD)	< 1.5%	[1]
< 2%	[10]	
Limit of Detection (LOD)	0.057 µg/mL	
Limit of Quantitation (LOQ)	0.192 µg/mL	
Robustness	Unaffected by small, deliberate variations	[10][11]

Table 2: UV Spectrophotometric Method Validation Data for Repaglinide

Validation Parameter	Reported Values	References
Linearity Range	10-90 µg/mL	[14]
2–70 µg/ml	[16]	
5-30 µg/ml	[13]	
Correlation Coefficient (r ²)	0.999	[14]
> 0.999	[13]	
Accuracy (% Recovery)	98.5%	[16]
99.63-100.45%	[13]	
Precision (% RSD)	< 2%	[16]
Specificity	Method is specific to the analyte	[14]
Forced Degradation	Drug degradation was within limits under stress conditions (acid, base, oxidation)	[16] [17] [18]

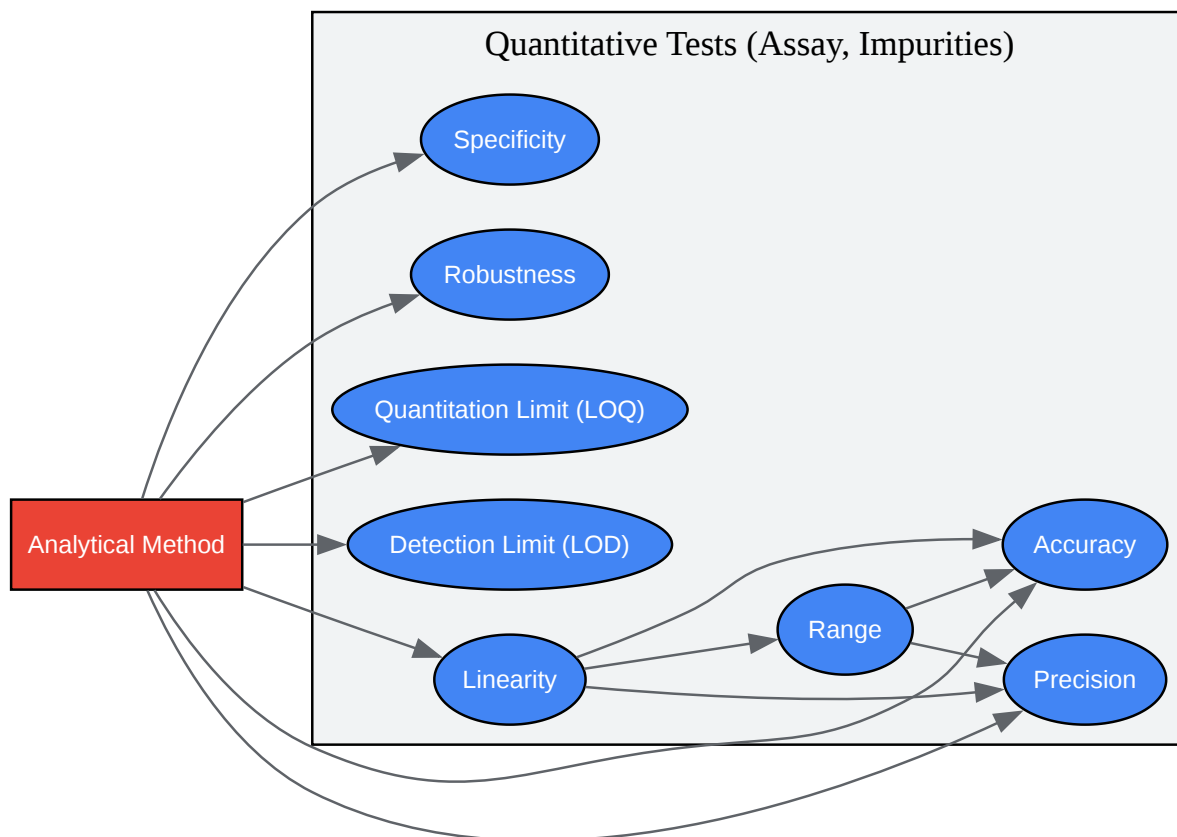
Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in analytical method validation as per ICH guidelines.



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Caption: ICH Analytical Method Validation Workflow.



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Caption: Interrelationship of ICH Validation Parameters.

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